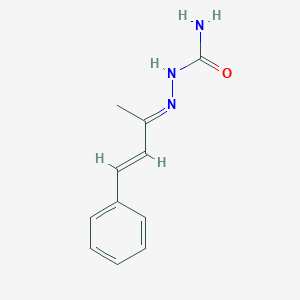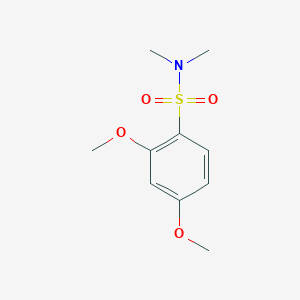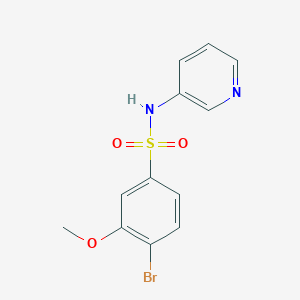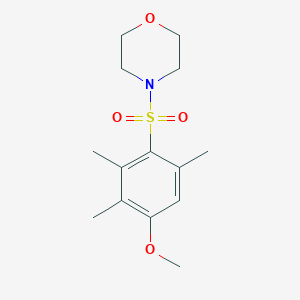
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether, also known as MTMSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and medicinal properties. MTMSP is a sulfonamide derivative that has been synthesized using a variety of methods, and its mechanism of action has been extensively studied. In
科学的研究の応用
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been studied for its potential use in treating a variety of diseases, including cancer, inflammation, and Alzheimer's disease. In cancer research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether can reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2. In Alzheimer's disease research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to reduce the production of amyloid-beta peptides and improve cognitive function.
作用機序
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether exerts its biological effects through a variety of mechanisms, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. In cancer research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to inhibit the activity of histone deacetylases and induce the expression of pro-apoptotic genes. In inflammation research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to inhibit the activity of nuclear factor-kappa B and reduce the production of pro-inflammatory cytokines. In Alzheimer's disease research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to reduce the production of amyloid-beta peptides by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. In cancer research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether can reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2. In Alzheimer's disease research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to reduce the production of amyloid-beta peptides and improve cognitive function.
実験室実験の利点と制限
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has several advantages for lab experiments, including its high purity and stability, and its ability to be synthesized using a variety of methods. However, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether also has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether research, including the development of novel synthesis methods, the exploration of its potential use in treating other diseases, and the investigation of its safety and efficacy in human clinical trials. Additionally, the development of Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether derivatives and analogs may lead to the discovery of more potent and selective compounds with improved biological activity.
合成法
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been synthesized using a variety of methods, including the reaction of 4-chloro-2,3,5-trimethylphenol with morpholine and sodium sulfite, and the reaction of 4-(4-morpholinylsulfonyl)aniline with 2,3,5-trimethyl-4-chlorophenyl methyl ether. These methods have been optimized to produce high yields of pure Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether.
特性
製品名 |
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether |
|---|---|
分子式 |
C14H21NO4S |
分子量 |
299.39 g/mol |
IUPAC名 |
4-(4-methoxy-2,3,6-trimethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C14H21NO4S/c1-10-9-13(18-4)11(2)12(3)14(10)20(16,17)15-5-7-19-8-6-15/h9H,5-8H2,1-4H3 |
InChIキー |
ATUZVTKWLLZGDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)C)OC |
正規SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)C)OC |
溶解性 |
44.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)

![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)

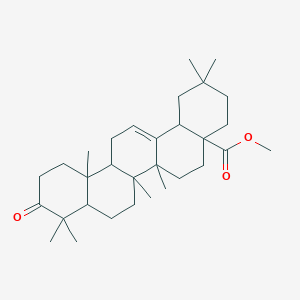

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)
